7-Amino-1-heptanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

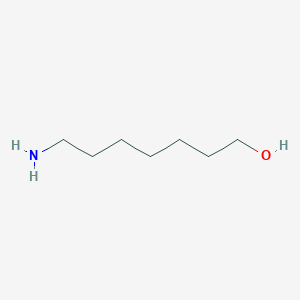

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories and Multidisciplinary Relevance of 7 Amino 1 Heptanol Investigations

Research involving 7-Amino-1-heptanol primarily focuses on its application as a synthetic intermediate, leveraging its linear, bifunctional structure. Its seven-carbon chain provides a flexible spacer between the reactive amine and alcohol groups, a feature that is exploited in the design of molecules for specific applications.

A significant area of investigation is in medicinal chemistry, particularly in the development of novel therapeutic agents. For example, this compound is used as a commercially available starting material in the synthesis of complex molecules designed as dual inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), which are targets in cancer therapy. nih.gov In these syntheses, the amino group of this compound is reacted to build longer side chains onto a core indenoisoquinoline structure, demonstrating its utility as a linker. nih.gov

Another important research trajectory is in the field of green and sustainable chemistry. Scientists are exploring enzymatic methods for the production of aliphatic amino alcohols from renewable resources. rsc.orgrsc.org Research has demonstrated the feasibility of two-enzyme cascades to convert 1,n-diols, which can be derived from biomass, into their corresponding amino alcohols. rsc.org Specifically, enzymatic cascades have been tested with C5-C7 diols, indicating a potential sustainable route for producing compounds like this compound from 1,7-heptanediol (B42083). rsc.orgrsc.org This approach replaces harsh chemical methods that often require high temperatures and pressures and produce mixtures of products, with a more environmentally benign biocatalytic process that operates under milder conditions. rsc.orgrsc.org

The multidisciplinary relevance of this compound is underscored by its connection to broader research themes. Its synthesis from bio-based feedstocks aligns with the global push for a circular economy. Its application in creating complex pharmaceutical intermediates highlights its role in drug discovery and development. nih.gov Furthermore, as a long-chain aliphatic amino alcohol, it is a model compound for studies aimed at producing advanced polymers and materials with tailored properties. rsc.org

Physicochemical Properties of this compound

Evolution of Research Methodologies for Amino Alcohol Characterization

Chemo-Synthetic Pathways and Optimization Approaches

Conventional chemical synthesis of 7-amino-1-heptanol often involves multi-step processes starting from readily available precursors. These methods, while established, can present challenges related to selectivity, reaction conditions, and waste generation. rsc.org

Routes Involving Nucleophilic Substitution of Precursor Molecules

One common strategy for synthesizing primary amines like this compound is through nucleophilic substitution reactions. vulcanchem.com A typical precursor for this route is a halo-alcohol, such as 7-bromo-1-heptanol. chemie-brunschwig.ch The Gabriel synthesis, a well-established method for forming primary amines, can be employed. libretexts.org This involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine. libretexts.org

Another approach involves the direct reaction of a halo-alcohol with ammonia (B1221849). However, this method can lead to a mixture of primary, secondary, and tertiary amines, necessitating further purification steps.

A related method starts with 7-bromo-1-heptanol, which undergoes a reaction to form an azide (B81097). Subsequent reduction of the azide group yields the desired this compound.

Reductive Amination Protocols for Target Compound Synthesis

Reductive amination of aldehydes and ketones is a powerful and widely used method for the synthesis of amines. libretexts.orgd-nb.info In the context of this compound, this would typically involve the reaction of 7-oxoheptan-1-ol or heptanedial (B1606426) with ammonia in the presence of a reducing agent. mdpi.com The process consists of two main steps: the formation of an imine from the carbonyl compound and ammonia, followed by the reduction of the imine to an amine. libretexts.org

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation (H2 over a metal catalyst like nickel or ruthenium). libretexts.orgmdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, ruthenium supported on γ-Al2O3 has been shown to be an active and selective catalyst for the direct reductive amination of aldehydes to primary amines. mdpi.com The reaction mechanism involves a hydrogen-borrowing or hydrogen-transfer process, where the alcohol is first dehydrogenated to a carbonyl, which then reacts with ammonia to form an imine that is subsequently hydrogenated. mdpi.com

| Catalyst Support | Heptaldehyde Conversion (%) | 1-Heptylamine Yield (%) | 1-Heptanol (B7768884) Yield (%) |

|---|---|---|---|

| γ-Al₂O₃ | 100 | 94 | - |

| θ-Al₂O₃ | 99 | 92 | - |

| α-Al₂O₃ | 34 | 29 | - |

| SnO₂ | 85 | 65 | 7 |

| ZSM-5 | 98 | 78 | 20 |

Multi-step Organic Transformations for Selective Functionalization

The synthesis of this compound often requires a multi-step approach to selectively introduce the amino and hydroxyl functionalities at the desired positions. libretexts.org A potential synthetic route could start from a more readily available bifunctional compound, such as 7-bromoheptanoic acid. The carboxylic acid group can be selectively reduced to an alcohol, followed by the conversion of the bromo group to an amino group via nucleophilic substitution, as described previously.

Biocatalytic and Sustainable Synthesis Methodologies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. sigmaaldrich.com Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. rsc.orgresearchgate.net

Engineered Enzymatic Cascades for Aliphatic Amino Alcohol Production from Renewable Diols

A significant advancement in the sustainable synthesis of aliphatic amino alcohols involves the use of engineered enzymatic cascades. rsc.orgresearchgate.netrsc.org These cascades can convert renewable biomass-derived diols, such as 1,7-heptanediol (B42083), into the corresponding amino alcohols. rsc.orgrsc.org One such system employs a two-enzyme cascade. rsc.orgresearchgate.net The first enzyme, an alcohol dehydrogenase (ADH), oxidizes one of the terminal alcohol groups of the diol to an aldehyde. rsc.orgresearchgate.net The second enzyme, an amine dehydrogenase (AmDH), then catalyzes the reductive amination of the aldehyde using ammonia to form the primary amine, thus yielding the amino alcohol. rsc.orgresearchgate.net

Researchers have successfully engineered the rate-limiting AmDH enzyme and optimized reaction conditions to significantly increase the production of amino alcohols, achieving high selectivity (99%). rsc.orgrsc.org This biocatalytic approach operates under mild, aqueous conditions at room temperature and pressure, offering a greener alternative to conventional chemical methods that often require high temperatures, pressures, and flammable reagents. rsc.orgresearchgate.netrsc.org

| Diol Substrate | Corresponding Amino Alcohol Product | Conversion (%) |

|---|---|---|

| 1,4-Butanediol | 4-Amino-1-butanol | ~5 |

| 1,5-Pentanediol | 5-Amino-1-pentanol (B144490) | ~15 |

| 1,6-Hexanediol | 6-Amino-1-hexanol (B32743) | ~25 |

| 1,7-Heptanediol | This compound | ~10 |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound through biocatalytic routes aligns with several key principles of green chemistry. acs.orghansrajcollege.ac.inecoonline.com

Use of Renewable Feedstocks : The starting materials for biocatalytic synthesis can be diols derived from renewable biomass sources. rsc.orgrsc.org

Catalysis : Enzymes are highly efficient and selective catalysts, often surpassing the performance of chemical catalysts. rsc.orgsigmaaldrich.com They are also biodegradable. mdpi.com

Safer Solvents and Reaction Conditions : Biocatalytic reactions are typically carried out in water under mild temperatures and pressures, eliminating the need for harsh solvents and extreme conditions. rsc.orgsigmaaldrich.comrsc.org This enhances the safety and reduces the energy requirements of the process. acs.orgecoonline.com

Atom Economy : Enzymatic cascades can be designed to have high atom economy, maximizing the incorporation of atoms from the starting materials into the final product and minimizing waste. acs.orghansrajcollege.ac.in

Reduction of Derivatives : The high specificity of enzymes often obviates the need for protecting groups, simplifying the synthetic route and reducing the generation of waste. sigmaaldrich.comacs.org

By embracing these principles, the biocatalytic synthesis of this compound presents a more sustainable and environmentally responsible manufacturing pathway. rsc.orgresearchgate.net

Microbial Fermentation and Biotransformation Approaches

The biosynthesis of this compound through microbial pathways is an area of growing interest, leveraging the metabolic capabilities of various microorganisms to convert renewable feedstocks into valuable amino alcohols. While direct fermentation of this compound is not extensively documented, the fundamental biochemical steps for producing its core components—the C7 alcohol backbone and the terminal amino group—are well-established in microbial metabolism. The production of higher alcohols, which are alcohols containing more than two carbon atoms, can be achieved through the fermentation and metabolism of amino acids or the reduction of fatty acids. researchgate.netnih.gov

Microorganisms can produce straight-chain alcohols from the catabolism of fatty acids. nih.gov For instance, studies on Thermoanaerobacter pseudoethanolicus have demonstrated its capability to reduce various carboxylic acids to their corresponding alcohols. mdpi.com This process uses glucose or amino acids as a source of reducing potential. mdpi.com While the direct conversion of heptanoic acid to 1-heptanol by this organism was not observed under the tested conditions, the enzymatic machinery showed activity towards 1-heptanol, suggesting that with process optimization, such as adjusting the ratio of reducing equivalents, the conversion could be enhanced. mdpi.com The production of 1-heptanol has also been observed in lactic acid bacteria (LAB) fermentation, where it is generated as a volatile flavor compound. oup.commdpi.com

The introduction of the amino group represents a key step that can be achieved through biotransformation. Enzymes such as amino acid dehydrogenases or transaminases are capable of introducing an amino group onto a keto-acid precursor, which can then be further reduced to the corresponding amino alcohol. The valorization of proteins from biomass into commercial products can be achieved through chemical, enzymatic, or microbiological methods. researchgate.net

Research into the microbial production of higher alcohols has identified key enzymes and pathways. In various microorganisms, higher alcohols are produced via the metabolism of α-keto acids, which are subsequently deacetalized and reduced. researchgate.net Genetic engineering approaches in organisms like Saccharomyces cerevisiae, Clostridium spp., and Escherichia coli have been explored to improve the production of higher alcohols from amino acid supplementation. researchgate.net

Table 1: Microbial Systems and Findings Related to Higher Alcohol Production

| Microorganism/System | Precursor/Substrate | Key Finding/Product | Reference |

|---|---|---|---|

| Thermoanaerobacter pseudoethanolicus | Carboxylic Acids + Glucose | Demonstrated reduction of various acids to alcohols. Enzyme activity detected towards C7 substrates like 1-heptanol. | mdpi.com |

| Lactic Acid Bacteria (LAB) | Pork Trimming Hydrolysate | Fermentation produced various volatile compounds, including 1-heptanol, improving flavor profiles. | oup.com |

| General Microbial Fermentation (e.g., Huangjiu) | Amino Acids / Fatty Acids | Higher alcohols are produced from amino acids (e.g., valine to isobutanol) or fatty acid catabolism. 1-Heptanol was detected. | nih.gov |

| Engineered S. cerevisiae, E. coli | Amino Acids | Genetic engineering strategies are used to improve higher alcohol production from amino acid bioprocessing. | researchgate.net |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties. This involves modifying the parent scaffold to introduce structural diversity and chirality.

Strategies for Introducing Structural Diversity

A primary goal in medicinal chemistry and materials science is the creation of molecular diversity to access novel functions. Several advanced synthetic strategies can be applied to the this compound scaffold to generate a wide array of analogs.

One powerful approach is divergent total synthesis , which uses common intermediates as branching points to create structurally related but distinct molecules. bc.edu A programmable strategy has been developed for the concise synthesis of precisely altered scaffolds of complex alkaloids. bc.edunih.gov This method is centered on a scalable catalytic multi-component process that produces diastereo- and enantiomerically enriched tertiary homoallylic alcohols. bc.edu These intermediates, bearing differentiable functional groups, can then be subjected to a series of reactions to expand, contract, or otherwise distort the molecular framework, thereby introducing significant structural diversity from a single parent skeleton. bc.edu

Another strategy involves the synthesis of heterocyclic derivatives . β-amino alcohols are versatile precursors for a variety of heterocyclic systems. For example, benzotriazole-based β-amino alcohols, synthesized via the aminolysis of corresponding epoxides, can be further reacted to form 1,3-oxazolidine derivatives. nih.gov This approach transforms the simple amino alcohol moiety into a more complex and rigid heterocyclic scaffold, which can significantly alter its biological and physical properties.

Chemoenzymatic methods offer an environmentally friendly route to derivatives. A one-pot synthesis of β-amino alcohol derivatives has been developed using a combination of a phase transfer catalyst and a lipase (B570770) biocatalyst to react aromatic phenols, epichlorohydrin, and amines. researchgate.net This synergistic approach allows for the efficient construction of pharmaceutically relevant products under mild conditions.

Finally, transition-metal-catalyzed reactions provide a modern toolkit for derivatization. For instance, ruthenium-catalyzed redox-triggered transfer hydrogenation can couple amino alcohols with 1,3-dienes to generate complex cyclic structures such as pyrrolidines. acs.org This method forges new carbon-carbon bonds, enabling the construction of intricate molecular architectures from simple amino alcohol precursors.

Table 2: Strategies for Generating Structural Diversity from Amino Alcohols

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Divergent Synthesis | Uses a common intermediate to launch syntheses of precisely expanded, contracted, or distorted framework analogs. | Generation of altered alkaloid scaffolds from a homoallylic alcohol hub. | bc.edunih.gov |

| Heterocycle Formation | Utilizes the amino and alcohol groups as handles to construct new ring systems. | Synthesis of benzotriazole-based 1,3-oxazolidines from β-amino alcohol precursors. | nih.gov |

| Chemoenzymatic Synthesis | Combines chemical catalysts and biocatalysts in a one-pot reaction to create derivatives. | Lipase and phase-transfer catalyst used to synthesize β-amino alcohol derivatives from phenols and amines. | researchgate.net |

| Transition-Metal Catalysis | Employs metal catalysts to form new C-C or C-N bonds for complex scaffold construction. | Ru-catalyzed coupling of amino alcohols with dienes to form pyrrolidines. | acs.org |

Preparation of Chiral Amino Alcohol Scaffolds

The synthesis of enantiomerically pure amino alcohols is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Biocatalysis and asymmetric chemical catalysis are the leading methods for preparing chiral amino alcohol scaffolds.

Whole-cell biotransformations provide an effective and environmentally friendly route to chiral alcohols. mdpi.com These methods include:

Asymmetric reduction of prochiral ketones: Many microorganisms, such as Rhodotorula rubra and Geotrichum candidum, contain oxidoreductases that can reduce a prochiral ketone to a chiral alcohol with high yield and enantiomeric excess. mdpi.com The stereochemical outcome (R- or S-enantiomer) can often be controlled by selecting the appropriate biocatalyst. mdpi.com

Kinetic resolution of racemic mixtures: This technique relies on the stereoselective reaction of a biocatalyst with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. mdpi.com For example, the yeast Rhodotorula mucilaginosa has been used for the kinetically controlled resolution of racemic phosphonates. mdpi.com

Multi-enzyme cascades represent a more sophisticated biocatalytic approach, where multiple enzymes work sequentially in one pot to convert a simple starting material into a complex, chiral product. Researchers have developed a two-pot, four-step enzymatic cascade to convert L-phenylalanine into enantiomerically pure 1,2-amino alcohols like 2-phenylglycinol and phenylethanolamine. acs.org Such cascades, starting from a renewable and chiral material like an amino acid, offer high atom economy and sustainability. acs.org

Asymmetric chemical catalysis offers another powerful set of tools. A notable example is a catalytic, multicomponent process that generates diastereo- and enantiomerically enriched tertiary homoallylic alcohols. bc.edunih.gov These chiral alcohols serve as versatile building blocks for the divergent synthesis of complex molecules. The enantioselectivity is controlled by the use of chiral ligands in the catalytic system. nih.gov Furthermore, specific enzymatic reductions have been developed for industrial applications, such as the process for making (R)-phenylacetylcarbinol and related β-amino alcohols using an oxidoreductase to catalyze the enantioselective reduction of an α-isonitrosopropiophenone intermediate. google.com

Table 3: Approaches for the Preparation of Chiral Amino Alcohol Scaffolds

| Approach | Method | Key Feature | Reference |

|---|---|---|---|

| Biocatalysis / Biotransformation | Asymmetric reduction of prochiral ketones | Uses whole cells or isolated enzymes to produce a single enantiomer of an alcohol from a non-chiral ketone. | mdpi.com |

| Multi-enzyme cascades | Multiple enzymatic steps are performed sequentially in one pot to build chirality from a simple precursor. | acs.org | |

| Asymmetric Chemical Catalysis | Catalytic multicomponent reactions | Uses chiral ligands to direct the stereochemical outcome of a reaction, creating enantiomerically enriched products. | bc.edunih.gov |

| Chemoenzymatic Synthesis | Enzymatic reduction | Employs specific oxidoreductases for the enantioselective reduction of synthetic intermediates. | google.com |

Comprehensive Analysis of Functional Group Reactivity

The reactivity of this compound is characterized by the distinct and combined actions of its amino and hydroxyl groups.

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. vulcanchem.com This characteristic allows it to readily participate in reactions with a variety of electrophiles. Common transformations involving the amino group include:

Acylation: The amino group can react with acyl halides, anhydrides, or esters to form amides. This reaction is fundamental in the synthesis of polyamides and other complex organic molecules.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry of the reactants.

Reductive Amination: The amino group can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a more substituted amine. vulcanchem.com

Nucleophilic Substitution: The amine can act as a nucleophile, displacing leaving groups in various substitution reactions. vulcanchem.com

The nucleophilicity of the amino group is a key factor in its synthetic utility, enabling the construction of larger molecules and the introduction of nitrogen-containing functionalities.

The hydroxyl group of this compound, while also capable of acting as a nucleophile, primarily undergoes transformations that highlight its electrophilic potential, especially after activation. msu.edu The oxygen atom is electron-rich, but the O-H bond is polarized, making the hydrogen atom susceptible to removal and the oxygen atom available for nucleophilic attack on other species. msu.edu Key reactions include:

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids or their derivatives to form esters. msu.edu

Etherification: The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form a more potent nucleophile (alkoxide), which then attacks an alkyl halide. msu.edu

Oxidation: The primary alcohol can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used.

Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions at the carbon atom. msu.edumasterorganicchemistry.com

These transformations of the hydroxyl group are crucial for creating a diverse range of derivatives from this compound.

The simultaneous presence of both amino and hydroxyl groups allows for unique reactivity in complex systems, particularly in the synthesis of heterocyclic compounds and polymers. nih.gov The two functional groups can react intramolecularly or with different reagents in a sequential or one-pot manner.

For instance, under appropriate conditions, the amino group of one molecule can react with the activated hydroxyl group of another, leading to the formation of amino-ethers or, in a polymerization context, poly(amino-ether)s. This bifunctionality is also exploited in "borrowing hydrogen" catalysis, where a diol can be converted to an amino alcohol. nih.gov The ability of this compound to engage in multiple reaction pathways makes it a valuable component in the design of complex molecular architectures. researchgate.net

Electrophilic Properties and Transformations of the Hydroxyl Moiety

Reaction Kinetics and Mechanistic Elucidation of Derivatives

The study of reaction kinetics and mechanisms for derivatives of this compound is essential for optimizing synthetic routes and understanding reactivity. For example, in enzymatic cascades, the rate of conversion of diols to amino alcohols can be limited by the catalytic efficiency of the enzymes involved. rsc.org Research has shown that engineering the rate-limiting enzyme can significantly increase the production of amino alcohols. rsc.org

Kinetic studies often involve monitoring the concentration of reactants and products over time using techniques like HPLC-MS. rsc.org For instance, the initial reaction rate for an amine dehydrogenase with a hydroxy aldehyde substrate can be determined to understand the enzyme's efficiency. rsc.org Such studies are crucial for developing greener and more efficient biocatalytic routes to amino alcohols. rsc.org

Catalysis and Catalytic Transformations Involving this compound

This compound and similar amino alcohols are key targets in catalytic synthesis, particularly from biomass-derived diols. rsc.org Transition metal catalysts, such as those based on ruthenium, have been used to convert diols to amino alcohols, although these methods often require harsh conditions and can lead to a mixture of products. rsc.orgacs.org

Enzymatic cascades offer a more selective and sustainable alternative. rsc.org A two-enzyme cascade, for example, can convert C4–C7 diols to the corresponding amino alcohols with high selectivity under mild, aqueous conditions. rsc.org This biocatalytic approach avoids the use of high-pressure hydrogen and flammable solvents, making it a greener synthetic strategy. rsc.org

Furthermore, bifunctional catalysts are being developed to facilitate multiple reaction steps in a single pot. researchgate.net For example, a catalyst with both acidic and basic sites can be used for simultaneous esterification and transesterification reactions. researchgate.net The principles of bifunctional catalysis are also applied in the synthesis of N-heterocycles using imine reductases in tandem reductive amination processes. nih.gov

Stability and Degradation Pathways under Varied Conditions

The stability of this compound and its derivatives is influenced by environmental factors such as temperature, pH, and the presence of oxidizing or reducing agents. The amino group can be susceptible to oxidation, while the alcohol functionality can undergo dehydration under acidic conditions and heat. masterorganicchemistry.com

Forced degradation studies are often employed to identify potential degradation pathways. These studies involve subjecting the compound to harsh conditions like acid/alkaline hydrolysis and oxidative stress. For instance, the degradation of perfluorinated compounds, which can form perfluorinated heptanol (B41253) as an intermediate, has been studied using gliding arc plasma. aip.org In this process, high-energy electrons can lead to the fragmentation of the molecule. aip.org

Understanding the degradation pathways is critical for determining the shelf-life and storage conditions for this compound and products derived from it. Techniques like reverse-phase liquid chromatography are used to monitor the formation of degradation products.

Applications of 7 Amino 1 Heptanol in Advanced Scientific and Technological Domains

Role in Organic Synthesis and Pharmaceutical Chemistry

In the realms of organic synthesis and pharmaceutical chemistry, 7-Amino-1-heptanol is recognized as a significant intermediate, facilitating the creation of diverse and complex chemical structures.

This compound serves as a versatile building block for the construction of more complex molecules. cymitquimica.com Its dual functionality, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations. This characteristic makes it an essential starting material for synthesizing a range of organic compounds, including those with applications in drug discovery and chemical research. cymitquimica.comcymitquimica.com The presence of both amine and alcohol functionalities on a seven-carbon backbone provides a scaffold that can be selectively modified at either end, enabling the assembly of intricate molecular architectures. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19243-04-0 | nih.gov |

| Molecular Formula | C₇H₁₇NO | nih.govchemscene.com |

| Molecular Weight | 131.22 g/mol | nih.govchemscene.com |

| IUPAC Name | 7-aminoheptan-1-ol | nih.govachemblock.com |

| Purity | 95% - 98% | cymitquimica.comachemblock.comcymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

The utility of this compound extends to its role as a precursor in the synthesis of bioactive compounds. Bioactive compounds are molecules that can have an effect on living organisms, and their synthesis is a cornerstone of pharmaceutical research. nih.gov this compound is employed as a starting material in multi-step synthetic pathways to produce molecules with potential therapeutic properties. A key example is its use in creating complex indenoisoquinoline derivatives, which have been investigated for their biological activity. nih.gov

A significant application of this compound is in the development of investigational therapeutic agents, such as dual-enzyme inhibitors. nih.gov For instance, it has been used in the synthesis of novel bis(indenoisoquinolines) designed to act as dual inhibitors of Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (Tdp1). nih.gov These enzymes are crucial targets in cancer therapy. In this synthesis, this compound was reacted with a lactone to prepare a 7-hydroxyheptyl indenoisoquinoline intermediate, which was a key step in constructing the final dual-inhibitor compounds. nih.gov The research demonstrated that compounds with a free amine group, derived from precursors like this compound, exhibited potent inhibition of both enzymes, representing a promising strategy for developing new anticancer agents. nih.gov

Heterocyclic frameworks are core structures in many pharmaceuticals, and building blocks like this compound are instrumental in their synthesis. researchgate.netmdpi.com The dual functionality of the molecule allows it to participate in cyclization reactions to form these ring structures. A specific example is the synthesis of the indenoisoquinoline core, a complex heterocyclic system. nih.gov The amino group of this compound can react with a suitable electrophile (like a lactone) to form an amide linkage, while the hydroxyl group can be used for further modifications or as part of the heterocyclic ring itself, leading to the creation of diverse and biologically relevant scaffolds. nih.govbeilstein-journals.org

Development of Investigational Therapeutic Agents, e.g., Dual Enzyme Inhibitors

Contributions to Materials Science and Polymer Chemistry

In materials science, the unique structure of this compound makes it a valuable monomer for creating advanced polymers with tailored properties. Its ability to form both amide and ester or urethane (B1682113) linkages is key to its utility in this field.

Long-chain aliphatic amino alcohols, a class to which this compound belongs, are potential platform chemicals for synthesizing a variety of advanced polymers. rsc.orgrsc.org

Poly(ester amides) (PEAs): These polymers incorporate both ester and amide bonds in their backbones, combining the characteristics of polyesters and polyamides. magtech.com.cnresearchgate.net This combination can result in materials with tunable degradation rates and mechanical properties, making them suitable for biomedical applications like tissue engineering. nih.gov4science.ge Amino alcohols are key monomers in the polycondensation reactions used to create PEAs. researchgate.net

Poly(β-amino ester)s (PBAEs): PBAEs are a class of biodegradable polymers often used in gene delivery applications. nih.gov They are typically synthesized through the conjugate addition of an amine-containing monomer to a diacrylate monomer. frontiersin.org Amino alcohols like 5-amino-1-pentanol (B144490) are used to synthesize these polymers; this compound is a structurally similar monomer that can be used in the same way. nih.gov The resulting polymers are cationic and can self-assemble with anionic DNA to form nanoparticles for transfection. nih.gov

Poly(urea vinyl ether ester)s and other polymers: Long-chain amino alcohols are also noted as monomers for poly(urea vinyl ether ester)s. rsc.orgrsc.org Furthermore, this compound is explicitly mentioned as a suitable hydroxyamine for producing high molecular weight polyamines, which are important reactants in the synthesis of polyurethane resins. google.com

Table 2: Research Findings on Polymer Synthesis Using Amino Alcohols

| Polymer Type | Synthesis Principle | Relevant Monomers Mentioned in Research | Potential Role of this compound | Research Focus | Source |

| Dual Enzyme Inhibitors | Reaction of this compound with a lactone to form an indenoisoquinoline intermediate. | This compound | Direct precursor | Development of anticancer agents. | nih.gov |

| Poly(ester amides) | Polycondensation of amino alcohols with diacids or their derivatives. | 6-amino-1-hexanol (B32743), 1,3-diamino-2-hydroxy-propane | Monomer providing both amine and alcohol functional groups. | Biodegradable elastomers for tissue engineering. | rsc.orgrsc.orgnih.gov |

| Poly(β-amino ester)s | Michael addition of an amine to a diacrylate. | 5-amino-1-pentanol, 4-amino-1-butanol | Primary amine monomer for polymerization. | Non-viral gene delivery vectors. | nih.govfrontiersin.org |

| Polyamines for Polyurethanes | Hydrolysis of ketimines, aldimines, or enamines; reaction with isocyanates. | This compound , 10-amino-1-decanol | Hydroxyamine reactant for isocyanate polyaddition. | High molecular weight polymers with commercial applications. | google.com |

Development of Functional Materials with Tunable Surface Properties

The ability to precisely control the chemical and physical properties of surfaces is critical in fields ranging from biocompatible materials to microelectronics. This compound serves as an excellent platform for the development of functional materials with highly tunable surfaces, primarily through the formation of Self-Assembled Monolayers (SAMs). rsc.org

SAMs are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. In the case of this compound and its derivatives, one of the terminal functional groups (amino or hydroxyl) acts as an anchor, binding to a specific substrate, while the seven-carbon alkyl chain provides a structural backbone. The other terminal group is then exposed, defining the chemistry of the newly created surface.

The key to tuning surface properties lies in the modification of this exposed terminal group. For instance, a surface terminated with the basic amino group will exhibit different properties (e.g., in terms of charge, hydrophilicity, and reactivity) compared to a surface terminated with the hydroxyl group. Furthermore, either of these groups can be chemically modified to introduce a vast array of other functionalities. This process allows for the creation of surfaces with tailored wettability, adhesion, biocompatibility, and chemical reactivity.

Research on analogous aminoalkanethiols for modifying gold surfaces illustrates this principle effectively. researchgate.netdojindo.com The terminal amino group can be used to attach biomolecules like proteins, making the surface suitable for biosensor applications. dojindo.com The length and nature of the alkyl chain also play a crucial role, influencing the packing density and stability of the monolayer through van der Waals forces. dojindo.com

Table 1: Research Findings on Surface Modification using Functionalized Alkanes This table is based on principles derived from studies on analogous molecules to illustrate the potential of this compound.

| Surface-Exposed Functional Group | Expected Primary Surface Property | Potential Application | Underlying Principle/Interaction |

|---|---|---|---|

| -NH₂ (from this compound) | Basic, Positively charged (at low pH), Hydrophilic | Biosensors (protein immobilization), CO₂ capture | Electrostatic interactions, Hydrogen bonding |

| -OH (from this compound) | Neutral, Polar, Hydrophilic | Anti-fouling coatings, Platforms for further functionalization | Hydrogen bonding, Resistance to protein adsorption |

| -COOH (via modification) | Acidic, Negatively charged (at high pH) | pH-responsive surfaces, Ion-exchange materials | Electrostatic repulsion/attraction, Covalent linkage via amide bonds |

| -CF₃ (via modification) | Hydrophobic, Oleophobic | Self-cleaning surfaces, Low-friction coatings | Low surface energy due to fluorine atoms |

Integration into Liquid Crystalline Elastomers

Liquid Crystalline Elastomers (LCEs) are a class of "smart" polymers that combine the elasticity of conventional rubbers with the self-organizing properties of liquid crystals. cam.ac.uk This unique combination allows them to undergo large, reversible shape changes in response to external stimuli like heat, light, or electric fields, making them highly promising for applications such as artificial muscles, soft robotics, and dynamic optical components. cam.ac.uknih.gov

Recent research has highlighted that aliphatic amino alcohols are potential platform chemicals for synthesizing advanced materials, including LCEs. rsc.org The bifunctionality of this compound makes it an ideal candidate for integration into LCE networks. Both the amino and hydroxyl groups can participate in polymerization reactions (e.g., esterification, amidation, or reactions with isocyanates) to become part of the polymer backbone or act as cross-linking points that connect the polymer chains. google.com

Table 2: Hypothetical LCE Formulation Incorporating this compound

| Component Type | Example Molecule | Role in LCE Network |

|---|---|---|

| Mesogenic Monomer | 4-((4'-acryloyloxy)butoxy)benzoic acid | Provides liquid crystalline ordering and stimulus-response. |

| Cross-linker | 1,4-Butanediol diacrylate | Forms covalent bonds to create the polymer network. |

| Flexible Spacer/Co-monomer | This compound | Introduces flexibility, modifies transition temperatures, and provides sites for hydrogen bonding. rsc.org |

| Photo/Thermal Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

Applications in Zeolite Catalyst Synthesis

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, which has led to their extensive use as highly selective catalysts in the petrochemical industry and in fine chemical synthesis. javeriana.edu.comdpi.com The synthesis of zeolites with specific framework topologies and desired catalytic properties often requires the use of an Organic Structure-Directing Agent (OSDA), or template.

Aliphatic amino alcohols have been identified as having potential applications in the synthesis of zeolite catalysts. rsc.org Molecules like this compound can function as OSDAs. During the hydrothermal synthesis process, the OSDA molecule organizes the inorganic silicate (B1173343) and aluminate precursors around itself. After the zeolite framework is crystallized, the organic template is removed by calcination (heating to high temperatures), leaving behind a porous structure with a specific size and shape determined by the template molecule.

The size, shape, and charge distribution of the this compound molecule can direct the formation of specific pore architectures, thereby influencing the zeolite's ultimate catalytic activity and selectivity. The presence of both amino and hydroxyl groups allows for complex hydrogen-bonding interactions with the forming aluminosilicate (B74896) framework, providing a level of control that may not be achievable with simpler template molecules.

Table 3: Research Findings on Zeolite Synthesis This table provides context on how different templates influence zeolite structures, illustrating the potential role of this compound.

| Structure-Directing Agent (Template) | Resulting Zeolite Framework | Key Application Area | Reference Principle |

|---|---|---|---|

| Tetrapropylammonium (TPA+) | MFI (e.g., ZSM-5, TS-1) | Catalytic cracking, Alkene oxidation | Size and shape of the cation direct the formation of the MFI channel system. nih.gov |

| This compound (Hypothetical) | Novel or specific framework | Shape-selective catalysis, Fine chemical synthesis | Flexible, bifunctional molecule could direct unique pore structures. rsc.org |

| Choline | CHA (Chabazite) | Methanol-to-olefins (MTO) conversion | Smaller, functionalized cations template for smaller-pore zeolites. |

Exploration in Emerging Solar Cell Technologies

One of the most effective strategies to mitigate this issue is surface passivation, which involves treating the perovskite film with specific molecules that can "heal" these defects. Recent studies have shown that aliphatic amino alcohols are promising candidates for this purpose. rsc.org The functional groups of these molecules can coordinate with the undercoordinated lead or halide ions at the perovskite surface.

This compound is a strong candidate for a passivation agent. Its primary amino group (-NH2) is a Lewis base that can donate a lone pair of electrons to electron-deficient sites (Lewis acids), such as lead (Pb²⁺) ions, on the perovskite surface. This interaction can neutralize charge traps and prevent non-radiative recombination. The hydroxyl group (-OH) can also form hydrogen bonds with the surface, further stabilizing the interface. This dual-functionality, combined with the insulating properties of the heptyl chain, can effectively passivate defects and shield the perovskite from environmental moisture, thereby enhancing both the efficiency and the operational stability of the solar cell. nih.gov

Table 4: Research Findings on Perovskite Solar Cell Passivation This table summarizes results from a study on amino-silane passivation, illustrating the principle applicable to this compound.

| Device Type | Key Performance Metric | Result | Reference Study |

|---|---|---|---|

| Control (Unpassivated) PSC | Photovoltage Deficit | Standard levels | Science (2024) nih.gov |

| Amino-silane Passivated PSC | Photovoltage Deficit | Reduced to ~100 millivolts (>90% of thermodynamic limit) | |

| Control (Unpassivated) PSC | Operational Stability | Significant degradation over time | Science (2024) nih.gov |

| Amino-silane Passivated PSC | Operational Stability | Retained 95% efficiency for >1500 hours under stress conditions |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. This compound is an archetypal molecule for studying and utilizing self-assembly due to its amphiphilic character, possessing both hydrophilic and hydrophobic parts.

The structure of this compound features two polar, hydrophilic head groups (the -NH2 and -OH) and a nonpolar, hydrophobic seven-carbon (heptyl) tail. nih.gov This duality drives its self-assembly in different environments. In aqueous solutions, these molecules might form micelles or other aggregates to minimize the unfavorable contact between the hydrophobic tails and water.

A more prominent application of its self-assembly is the formation of Self-Assembled Monolayers (SAMs) on solid substrates. rsc.org The process is driven by a combination of forces:

Headgroup-Substrate Interaction: One of the polar head groups (e.g., the amino group) can form a strong, often covalent or coordinate bond with a suitable substrate (like gold, silica, or metal oxides). researchgate.net

Interchain van der Waals Forces: The hydrophobic heptyl chains of adjacent molecules align and pack closely together, maximizing attractive van der Waals interactions. This collective force is a major driver for the formation of a densely packed, ordered monolayer.

Headgroup Interactions: The exposed terminal groups can interact with each other via hydrogen bonding, further stabilizing the structure. researchgate.net

Through these processes, this compound and its derivatives can create well-defined surfaces with controlled chemical functionality, which is fundamental to many of the applications discussed previously, such as creating functional materials and biosensors. rsc.orgmdpi.com

Table 5: Driving Forces in the Self-Assembly of this compound

| Intermolecular Force | Involved Molecular Part(s) | Role in Self-Assembly |

|---|---|---|

| Covalent/Coordinate Bonding | -NH₂ or -OH group and substrate | Anchors the molecule to the surface, initiating monolayer formation. |

| Van der Waals Interactions | Heptyl (-C₇H₁₄-) chains | Drives the ordering and close packing of the alkyl chains, stabilizing the assembly. |

| Hydrogen Bonding | Between exposed -NH₂ and/or -OH groups | Provides additional stability to the assembled structure. researchgate.net |

| Hydrophobic Effect | Heptyl chain in aqueous media | Drives aggregation (e.g., micelle formation) to minimize water contact. mdpi.com |

Applications in Chemical Industry (e.g., Surfactant and Emulsifier Production)

Surfactants and emulsifiers are cornerstone chemicals in numerous industries, including detergents, cosmetics, food processing, and polymer manufacturing. google.com These molecules are amphiphilic, meaning they contain both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This structure allows them to reduce surface tension between liquids or between a liquid and a solid, enabling the mixing of immiscible substances like oil and water.

This compound is an ideal precursor for the synthesis of specialty surfactants due to its inherent amphiphilic nature. The seven-carbon chain acts as the lipophilic tail, while the amino and hydroxyl groups serve as reactive handles to create a variety of hydrophilic heads.

Nonionic Surfactants: The terminal hydroxyl group can be reacted with ethylene (B1197577) oxide in a process called ethoxylation. This adds a chain of polyethylene (B3416737) glycol (PEG) to the molecule. The resulting structure, an alcohol ethoxylate, is a widely used class of nonionic surfactant. The length of the PEG chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, tailoring it for specific applications like emulsification or dispersion. google.com

Cationic Surfactants: The terminal amino group can be quaternized by reacting it with an alkyl halide. This process converts the primary amine into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. These cationic surfactants are particularly useful as fabric softeners, antistatic agents, and biocides due to their ability to adsorb onto negatively charged surfaces.

Amphoteric Surfactants: Through more complex synthetic routes, both the amino and hydroxyl groups can be modified to create a surfactant with both positive and negative charges, depending on the pH.

The ability to derive multiple types of surfactants from a single precursor like this compound makes it a versatile building block for the specialty chemical industry. google.com

Table 6: Potential Surfactants Derived from this compound

| Surfactant Type | Hypothetical Structure/Modification | Key Characteristic | Potential Application |

|---|---|---|---|

| Nonionic | Reaction of -OH group with ethylene oxide to form H₂N-(CH₂)₇-O-(CH₂CH₂O)n-H | No net charge; adjustable HLB. | Emulsifiers for polymer production, low-foaming detergents. google.com |

| Cationic | Quaternization of -NH₂ group with CH₃I to form [(CH₃)₃N⁺]-(CH₂)₇-OH I⁻ | Positive charge; adsorbs to negative surfaces. | Fabric softeners, corrosion inhibitors, phase transfer catalysts. |

| Amphoteric/Zwitterionic | Modification of both -NH₂ and -OH groups (e.g., with sodium chloroacetate) | Charge is pH-dependent. | Mild detergents, personal care products. |

Biological Systems Research and Biochemical Pathway Investigations Involving 7 Amino 1 Heptanol

Investigation of Bioactivity and Bio-molecular Interactions

The bioactivity of 7-Amino-1-heptanol and related molecules is intrinsically linked to their molecular structure. The terminal hydroxyl (-OH) and amino (-NH2) groups are capable of engaging in significant intermolecular interactions, while the carbon chain contributes to hydrophobic effects.

Exploration of Potential Against Microbial Strains

While extensive research specifically targeting this compound's antimicrobial properties is not widely documented, preliminary studies and research on analogous compounds suggest potential activity. For instance, related heptanol (B41253) derivatives have been identified as components of natural extracts with antimicrobial properties. derpharmachemica.com A study of volatile oils from Alstonia boonei leaves identified 1-Heptanol-6-methyl as a minor constituent in an essential oil that demonstrated antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. derpharmachemica.com Furthermore, the related compound 7-Chloro-1-heptanol, found in banana peel extracts, has been noted for its antimicrobial potential. These findings suggest that the seven-carbon alcohol structure may be a determinant for antimicrobial action, warranting further investigation into this compound itself.

Analysis of Biological Activity in Synthesized Derivatives

Information regarding the specific synthesis and analysis of derivatives from this compound for biological activity is limited in publicly available research. However, the synthesis of various aminoalkyl derivatives of other complex molecules has been shown to produce compounds with significant biological activity, such as potential antidepressant agents. nih.gov This highlights a general strategy in medicinal chemistry where amino-alcohol chains are appended to core structures to modulate biological function.

Intermolecular Interactions with Biological Macromolecules (e.g., Proteins)

The interaction of this compound with proteins is governed by a combination of non-covalent forces. The molecule's structure, featuring a flexible seven-carbon chain and two polar functional groups, allows it to bind to proteins through multiple types of interactions simultaneously. nih.gov Studies on the closely related 1-heptanol (B7768884) have provided significant insights into how such molecules interact with complex proteins like myofibrillar proteins (MPs). researchgate.net Research shows that among several alcohols, only 1-heptanol exhibited a significant binding ability to MPs, indicating the importance of the chain length. researchgate.net

The primary drivers for the interaction between heptanol-like molecules and proteins are hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov this compound has computed capacities for two hydrogen bond donors and two hydrogen bond acceptors, enabling it to form directional interactions with polar residues on a protein's surface or within a binding pocket. nih.gov These hydrogen bonds are crucial for the specificity and proper orientation of the ligand-target complex. nih.govcambridgemedchemconsulting.communi.cz

Simultaneously, the seven-carbon aliphatic chain facilitates strong hydrophobic interactions. cambridgemedchemconsulting.com This "hydrophobic effect" is a major driving force in protein folding and ligand binding, where the nonpolar chain of this compound would preferentially associate with hydrophobic patches on a protein to minimize its contact with the surrounding aqueous environment. cambridgemedchemconsulting.combenthamopen.com Thermodynamic analysis of 1-heptanol binding to myofibrillar proteins confirmed that hydrophobic interactions were the predominant force stabilizing the complex. researchgate.net

The binding of a small molecule like this compound to a protein can induce significant changes in the protein's three-dimensional structure. researchgate.net The interaction of 1-heptanol with myofibrillar proteins was shown to alter their secondary structure. researchgate.net This binding event changes the local microenvironment of the protein's amino acid residues. researchgate.net

Such conformational changes can be effectively monitored using fluorescence spectroscopy. Proteins containing aromatic amino acids, particularly tryptophan, exhibit intrinsic fluorescence. When a small molecule binds near these residues, it can "quench" or decrease the fluorescence intensity. researchgate.netmdpi.com Studies on 1-heptanol demonstrated that its interaction with myofibrillar proteins resulted in fluorescence quenching through both static and dynamic mechanisms. researchgate.net A red shift observed in synchronous fluorescence spectra further indicated a change in the microenvironment of the protein's amino acids upon binding. researchgate.net This fluorescence quenching is a powerful tool to confirm the formation of a protein-ligand complex and to study the binding mechanism. mdpi.com

Table 1: Summary of Research Findings on Heptanol-Protein Interactions

| Finding | Interacting Molecule(s) | Key Interaction Forces | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Binding to Myofibrillar Proteins | 1-Heptanol, Myofibrillar Proteins | Hydrophobic Interactions, Hydrogen Bonding | Alteration of protein secondary structure, Static and dynamic fluorescence quenching | researchgate.net |

| General Ligand Binding Principles | Various Ligands and Proteins | Hydrogen Bonding, Hydrophobic Interactions | Stabilization of ligand at the target site, Alteration of binding affinity | nih.govbenthamopen.com |

| Fluorescence Quenching Mechanism | Various Proteins and Quenchers | N/A | Decrease in fluorescence intensity of Tryptophan/Tyrosine residues upon binding | researchgate.netmdpi.com |

Role of Hydrogen Bonding and Hydrophobic Interactions

Studies on Biochemical Pathways and Metabolic Roles

While this compound is not a central metabolite in major biochemical pathways, research into the metabolism of related amino alcohols and the biosynthesis of long-chain alcohols provides context for its potential metabolic roles. microbiologyresearch.orgnih.govnih.gov

Microbial systems have been shown to metabolize short-chain amino alcohols like ethanolamine (B43304) and 1-aminopropan-2-ol. microbiologyresearch.orgnih.govnih.gov In organisms such as Erwinia and Pseudomonas, these compounds are catabolized via a novel pathway involving phosphorylation by an amino alcohol kinase, followed by deamination by a phospho-lyase to produce the corresponding aldehyde (e.g., acetaldehyde (B116499) from ethanolamine). nih.govnih.gov These pathways are primarily used for nitrogen assimilation. nih.govscispace.com This demonstrates a known biological mechanism for processing the amino-alcohol functional group arrangement.

Furthermore, metabolic engineering efforts have successfully expanded the natural metabolic network of Escherichia coli to produce non-natural, long-chain alcohols. pnas.org By engineering the chain elongation activity of enzymes in the branched-chain amino acid pathways, researchers enabled the biosynthesis of various alcohols, including 1-heptanol. pnas.org This work illustrates a plausible biosynthetic route for the carbon skeleton of this compound from simple carbon sources, demonstrating how artificial metabolism can be built upon existing pathways. pnas.org

Membrane Interaction Dynamics and Phase Separation Modulation

The interaction of this compound with biological membranes is primarily governed by its amphipathic nature, stemming from a seven-carbon aliphatic chain and polar hydroxyl and amino groups. Research on structurally related long-chain alcohols, particularly 1-heptanol, provides significant insight into the mechanisms by which this compound likely modulates membrane dynamics.

Studies have identified 1-heptanol as a potent membrane fluidizer. nih.govnih.gov Its insertion into the lipid bilayer disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. nih.govresearchgate.net This "hyperfluidization" has been quantified by observing an increase in the lateral diffusion coefficient of lipid probes within model bilayers and live cell membranes. For instance, treatment of supported lipid bilayers with 5 mM heptanol resulted in a nearly threefold increase in the diffusion coefficient of a fluorescent lipid probe (Rho-PE), from 1.21 µm²/s to 3.51 µm²/s. nih.gov This fluidizing effect is attributed to the ability of n-alkanols to displace cholesterol from its interactions with phospholipids, thereby altering membrane structure. nih.gov The potency of this membrane perturbation increases with the carbon chain length up to seven carbons. nih.gov

A significant consequence of this heptanol-induced membrane hyperfluidization is the stabilization and modulation of lipid phase separation. nih.govresearchgate.netnih.gov In heterogeneous membranes that contain coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, heptanol treatment can cause nanoscale domains to coalesce into stable, micron-sized clusters. nih.govnih.gov This phenomenon allows for the visualization of phase preferences of membrane-associated molecules using standard fluorescence microscopy. researchgate.net For example, molecules that preferentially reside in the Lo phase, such as the ganglioside GM1 when bound by cholera toxin B subunit (CTxB), form distinct microscopic clusters upon heptanol treatment, whereas markers of the Ld phase remain dispersed. nih.gov This membrane fluidizer-induced clustering (MFIC) provides a method to identify the partitioning of proteins and lipids within live cell membranes. researchgate.netnih.gov

Given that this compound possesses the same seven-carbon backbone, it is expected to exhibit similar membrane-fluidizing and phase-modulating properties. Indeed, it has been characterized as a membrane fluidizer. The terminal amino and hydroxyl groups may further influence its interaction with the polar head groups of membrane lipids through hydrogen bonding, potentially anchoring it at the membrane-water interface and modulating the depth of insertion of its aliphatic chain.

Table 1: Effects of Heptanol on Membrane Biophysical Properties

| Property | Observed Effect | Experimental System | Reference(s) |

|---|---|---|---|

| Membrane Fluidity | Increase | Supported Lipid Bilayers (DOPC:DPPC:Chol), SH-SY5Y Cells, Mast Cells | nih.govnih.gov |

| Lateral Diffusion | Increase in diffusion coefficient of lipid and protein probes | Supported Lipid Bilayers, Mast Cells | nih.govnih.gov |

| Phase Separation | Stabilization and coalescence of nanodomains into micron-sized clusters | Supported Lipid Bilayers, SH-SY5Y Cells | nih.govnih.gov |

| Cholesterol Interaction | Displacement from phospholipid interactions | Inferred from membrane structure alteration | nih.gov |

| Receptor Mobility | Increased lateral mobility of FcεRI | Mast Cells | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The bifunctional nature of this compound, featuring both an amino group and a hydroxyl group, suggests its potential to interact with various biological macromolecules, including enzymes and receptors. While specific inhibitory or binding studies on this compound are not extensively documented in publicly available research, the activities of the broader chemical classes of amino alcohols and long-chain alcohols provide a basis for predicting its potential biological targets.

Amino alcohols are a structural motif found in numerous enzyme inhibitors. researchgate.net The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, mimicking the transition state of substrate hydrolysis in certain enzymes. For example, peptide-derived amino alcohols have been designed as potent transition-state analog inhibitors of angiotensin-converting enzyme (ACE). nih.gov Other research has identified β-amino alcohols as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes and chiral amino alcohols as inhibitors of cholinesterases (AChE and BuChE), which are relevant targets in Alzheimer's disease research. nih.govresearchgate.net The general applicability of amino alcohols in enzyme-targeted drug discovery suggests that this compound could be screened for inhibitory activity against various hydrolases and transferases. scbt.com

In the context of receptor binding, long-chain alcohols are known to modulate the function of several ligand-gated ion channels. Studies have demonstrated that long-chain n-alcohols, including hexanol and decanol, potentiate the function of GABAA receptors. nih.gov Similarly, n-alcohols from ethanol (B145695) to dodecanol (B89629) have been shown to enhance the function of strychnine-sensitive glycine (B1666218) receptors. nih.gov These effects on inhibitory amino acid receptors may contribute to the anesthetic properties of these alcohols. nih.gov The seven-carbon chain of this compound places it within this group of biologically active long-chain alcohols, suggesting it may also interact with and modulate such ion channels. The presence of the terminal amino group could further influence these interactions, potentially conferring selectivity for different receptor subtypes.

Table 2: Potential Biological Targets for Amino Alcohols and Long-Chain Alcohols

| Target Class | Specific Target Example(s) | Observed Effect | Relevant Chemical Class | Reference(s) |

|---|---|---|---|---|

| Proteases | Angiotensin-Converting Enzyme (ACE) | Inhibition | Peptide-derived Amino Alcohols | nih.gov |

| Transferases | Mycobacterial N-Acetyltransferase (NAT) | Inhibition | β-Amino Alcohols | nih.gov |

| Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition | Chiral Amino Alcohols | researchgate.net |

| Ion Channels | GABAA Receptors | Potentiation of function | Long-chain n-Alcohols | nih.gov |

Advanced Analytical Methodologies and Spectroscopic Characterization in 7 Amino 1 Heptanol Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of 7-Amino-1-heptanol. The choice of technique depends on the specific analytical goal, whether it is assessing volatility, determining purity, or resolving it from a complex matrix.

Gas Chromatography (GC) for Volatile Analysis and Quantification

Gas chromatography is a powerful technique for analyzing volatile compounds. Due to the polar amino and hydroxyl groups, direct analysis of this compound can be challenging. Derivatization is often employed to increase its volatility and thermal stability. tcichemicals.com Trimethylsilyl (TMS) derivatives are commonly prepared to make the compound more suitable for GC analysis. tcichemicals.com

The separation is typically performed on a capillary column, such as one with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. frontiersin.org A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net In studies involving complex biological or environmental samples, GC coupled with mass spectrometry (GC-MS) provides both retention time data for quantification and mass spectra for confident identification. frontiersin.orgscientificlabs.co.uk For instance, long-chain fatty alcohols have been successfully quantified using GC-MS after derivatization. nih.govnih.gov

| Parameter | Typical Value/Condition | Source |

| Derivatization Reagent | Trimethylsilylating agents (e.g., BSTFA) | tcichemicals.com |

| Column Type | Capillary column (e.g., DB-5MS, HP-5MS) | frontiersin.orgresearchgate.net |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or similar | frontiersin.org |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | frontiersin.orgresearchgate.net |

| Injection Mode | Split/Splitless | acs.org |

| Carrier Gas | Helium, Nitrogen | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. akjournals.comnih.gov Since this compound lacks a strong chromophore, direct UV detection can be challenging. jocpr.comoup.com To overcome this, pre-column derivatization with a UV-active reagent is a common strategy. akjournals.comoup.com

Reversed-phase HPLC (RP-HPLC) using a C18 column is frequently employed for the separation of amino alcohols. akjournals.comrsc.org The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. akjournals.comjocpr.com This method is particularly useful for assessing the purity of this compound and for identifying it in reaction mixtures.

| Parameter | Typical Value/Condition | Source |

| Mode | Reversed-Phase (RP-HPLC) | akjournals.comrsc.org |

| Column | C18 | akjournals.comrsc.org |

| Mobile Phase | Acetonitrile/Aqueous Buffer | akjournals.comjocpr.com |

| Detection | UV (often requires derivatization) | akjournals.comoup.com |

| Derivatization | Required for sensitive UV detection | oup.com |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. ncsu.edugcms.cz This technique uses two columns with different stationary phases (e.g., nonpolar in the first dimension and polar in the second) connected by a modulator. researchgate.netncsu.edu

GCxGC has been successfully applied to the analysis of complex samples containing various classes of compounds, including amines and alcohols. researchgate.netplos.orgnih.gov The resulting two-dimensional chromatogram provides a structured map of the components, which aids in their identification, especially when coupled with a time-of-flight mass spectrometer (TOF-MS). metabolomicscentre.canih.gov This powerful combination allows for the separation and identification of co-eluting peaks that would be unresolved in a single-dimension GC analysis. gcms.cznih.gov

| Parameter | Typical Value/Condition | Source |

| First Dimension Column (1D) | Nonpolar (e.g., DB-5) | researchgate.netncsu.edu |

| Second Dimension Column (2D) | Polar or semi-polar (e.g., DB-17) | researchgate.netncsu.edu |

| Modulator | Thermal or flow-based | acs.orgplos.org |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS), FID | acs.orgmetabolomicscentre.ca |

| Benefit | Enhanced peak capacity and resolution for complex samples | ncsu.edugcms.cz |

Spectroscopic Characterization Techniques

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. springernature.comduke.edu Both ¹H and ¹³C NMR are used to provide a complete picture of the this compound molecule.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. bdu.ac.in The spectrum would show distinct signals for the protons on the carbon adjacent to the hydroxyl group, the protons on the carbon adjacent to the amino group, and the protons of the methylene (B1212753) groups in the alkyl chain. The protons of the -OH and -NH₂ groups also give characteristic signals, though their chemical shifts can be variable and they may not show coupling to adjacent protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum is simpler than the ¹H NMR spectrum because carbon-carbon coupling is generally not observed. pressbooks.pub For this compound, seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms in the molecule. nih.govlibretexts.org The chemical shifts of the carbons are influenced by the electronegative oxygen and nitrogen atoms, with the carbons directly bonded to these atoms appearing at lower fields (higher ppm values). pressbooks.publibretexts.org

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (for ¹H NMR) | Source |

| ¹H (H-C-OH) | ~3.6 | Triplet | libretexts.org |

| ¹H (H-C-NH₂) | ~2.7 | Triplet | nih.gov |

| ¹H (-CH₂-) | ~1.3 - 1.6 | Multiplets | libretexts.org |

| ¹H (-OH, -NH₂) | Broad, variable | Singlets | libretexts.org |

| ¹³C (C-OH) | ~62 | - | nih.govlibretexts.org |

| ¹³C (C-NH₂) | ~42 | - | nih.gov |

| ¹³C (-CH₂-) | ~25 - 33 | - | nih.govlibretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. taylorandfrancis.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 131.22 g/mol . nih.gov

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. acdlabs.com The fragmentation pattern of this compound would be characterized by the loss of small neutral molecules or radicals. libretexts.org Key fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of a water molecule). libretexts.orgvaia.com For example, a prominent peak might be observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment from alpha-cleavage next to the amino group. The loss of a water molecule would result in a peak at m/z 113. vaia.com

| Ion Type | m/z (mass-to-charge ratio) | Identity/Origin | Source |

| Molecular Ion [M]⁺ | 131 | C₇H₁₇NO⁺ | nih.gov |

| Fragment Ion [M-H₂O]⁺ | 113 | Loss of water | vaia.com |

| Fragment Ion | 30 | [CH₂NH₂]⁺ (Alpha-cleavage) | libretexts.org |

| Fragment Ion | Various | CₙH₂ₙ⁺¹ (Alkyl chain fragments) | gatech.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. savemyexams.compearson.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, causing these vibrations to be excited. mvpsvktcollege.ac.in An IR spectrum plots the intensity of this absorption against the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups. savemyexams.com

For this compound, IR spectroscopy can definitively identify its key structural features: the primary amino group (-NH₂), the hydroxyl group (-OH), and the saturated alkyl chain (C-H bonds).

N-H Vibrations: The primary amine is characterized by N-H stretching vibrations. Because primary amines contain two N-H bonds, they typically exhibit two distinct absorption bands in the 3300-3500 cm⁻¹ region. acs.org These bands are generally of weak to medium intensity and are somewhat broad.

O-H Vibrations: The hydroxyl group gives rise to a very strong and characteristically broad absorption band due to hydrogen bonding. This band typically appears in the range of 3200-3750 cm⁻¹. savemyexams.comacs.org In the spectrum of this compound, this broad O-H stretch often overlaps with the N-H stretching bands.

C-H Vibrations: The heptyl chain produces strong, sharp absorption bands corresponding to C-H stretching just below 3000 cm⁻¹ (typically in the 2850-2962 cm⁻¹ range). savemyexams.commvpsvktcollege.ac.in Additional C-H bending vibrations can be observed in the 1365-1485 cm⁻¹ region. savemyexams.com

The presence of these characteristic absorption bands allows for the unambiguous confirmation of the primary amine and primary alcohol functional groups attached to the seven-carbon aliphatic chain of this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Primary Amine | N-H | Stretch | 3300 - 3500 (typically two peaks) | Medium |

| Alcohol | O-H | Stretch | 3200 - 3750 | Strong, Broad |

| Alkane | C-H | Stretch | 2850 - 2962 | Strong |

| Alkane | C-H | Bend | 1365 - 1485 | Variable |

Circular Dichroism (CD) for Conformational Studies in Biological Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, particularly macromolecules like proteins and nucleic acids. jascoinc.comresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by an optically active sample. jascoinc.com While this compound is an achiral molecule and does not produce a CD signal on its own, CD spectroscopy is invaluable for investigating its interactions within a chiral biological environment, such as its binding to a protein.

Proteins possess distinct secondary structures (α-helices, β-sheets, turns, and random coils) that give rise to characteristic CD spectra in the far-UV region (180-250 nm). jascoinc.comsubr.edu When a small molecule like this compound binds to a protein, it can induce conformational changes in the protein's secondary or tertiary structure. researchgate.net These structural alterations modify how the protein interacts with polarized light, resulting in a measurable change in its CD spectrum.

By monitoring the CD spectrum of a target protein in the absence and presence of this compound, researchers can:

Detect Binding Events: A significant change in the CD spectrum upon addition of the ligand indicates an interaction.

Characterize Conformational Changes: The nature of the spectral change (e.g., shifts in minima/maxima, changes in ellipticity) can provide insight into how the protein's structure is affected. For example, a change in the bands at 222 nm and 208 nm could suggest a change in the α-helical content of the protein. researchgate.net

Study Binding Stoichiometry: Titrating the protein solution with increasing concentrations of this compound and monitoring the change in the CD signal can help in determining the binding affinity and stoichiometry of the interaction.

Therefore, although not directly measuring the ligand, CD serves as a critical tool for probing the structural consequences of this compound's presence in biological systems. nih.gov

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate molecular interactions, such as those between proteins and ligands. nih.gov This method can be applied to study the binding of this compound to proteins by monitoring changes in the intrinsic fluorescence of the protein.

Many proteins contain naturally fluorescent amino acids, primarily tryptophan and, to a lesser extent, tyrosine. nih.gov The fluorescence emission of these residues is highly sensitive to their local environment. nih.gov When this compound binds to a protein, particularly near a tryptophan residue, it can alter the polarity of the residue's microenvironment or directly interact with it. This interaction can lead to several observable phenomena:

Fluorescence Quenching: The binding event can provide a pathway for the excited state of the fluorophore to relax without emitting a photon, resulting in a decrease in fluorescence intensity.

Fluorescence Enhancement: Conversely, if the binding event shields the fluorophore from a quenching environment (like water), an increase in fluorescence intensity may be observed.